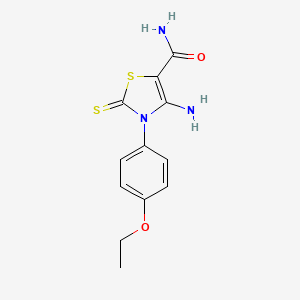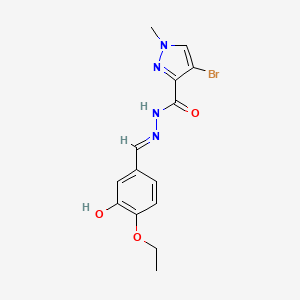
N-3-isoxazolyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-3-isoxazolyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide, commonly referred to as Compound X, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications.
作用机制
Compound X exerts its therapeutic effects through various mechanisms of action. In cancer, Compound X induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins. It also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and inhibiting the activation of endothelial cells. In Alzheimer's disease, Compound X reduces amyloid beta-induced neurotoxicity by inhibiting the formation of amyloid beta aggregates and reducing oxidative stress. In inflammation, Compound X inhibits the production of pro-inflammatory cytokines by reducing the activation of nuclear factor kappa B (NF-κB) and inhibiting the expression of cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. In cancer, Compound X inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis. In Alzheimer's disease, Compound X reduces amyloid beta-induced neurotoxicity and improves cognitive function. In inflammation, Compound X reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
Compound X has several advantages for lab experiments, including its synthetic accessibility, high purity, and low toxicity. However, its limitations include its low solubility in water and its instability under acidic conditions.
未来方向
There are several future directions for research on Compound X. In cancer research, further studies are needed to determine the optimal dosage and administration route of Compound X for maximum efficacy. In Alzheimer's disease research, further studies are needed to determine the long-term effects of Compound X on cognitive function and to investigate its potential as a disease-modifying agent. In inflammation research, further studies are needed to investigate the potential of Compound X as a therapeutic agent for various inflammatory diseases. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of Compound X in vivo.
In conclusion, Compound X is a synthetic compound that has shown potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. Its mechanism of action involves the induction of apoptosis, inhibition of angiogenesis, reduction of amyloid beta-induced neurotoxicity, and inhibition of pro-inflammatory cytokine production. While Compound X has several advantages for lab experiments, further studies are needed to determine its optimal dosage, administration route, and long-term effects. Overall, Compound X is a promising compound for further research and development in the field of medicine.
合成方法
Compound X can be synthesized through a multi-step process involving the reaction of 4-methylbenzoyl chloride with sodium azide, followed by the reaction of the resulting compound with sodium hydride and 3-chloro-5-isoxazolecarboxylic acid. The final step involves the reaction of the resulting compound with pyrrolidine-1-sulfonic acid to yield Compound X.
科学研究应用
Compound X has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, Compound X has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, Compound X has been shown to reduce amyloid beta-induced neurotoxicity and improve cognitive function. In inflammation research, Compound X has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
4-methyl-N-(1,2-oxazol-3-yl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-11-4-5-12(15(19)16-14-6-9-22-17-14)10-13(11)23(20,21)18-7-2-3-8-18/h4-6,9-10H,2-3,7-8H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETFUFFYBBBPNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NOC=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-3-isoxazolyl-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B5799712.png)
![N-(3,4-dichlorophenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5799724.png)


![3-{[(benzylthio)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5799760.png)
![4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B5799782.png)





![N-{3-[(3-bromophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5799818.png)

![5-[(1,3-benzodioxol-5-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5799832.png)